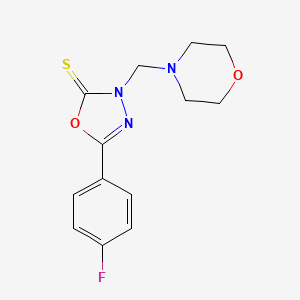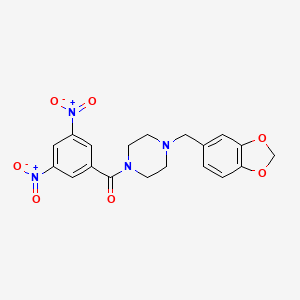![molecular formula C24H16F4N4O2 B11502360 2'-amino-5-fluoro-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11502360.png)
2'-amino-5-fluoro-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-amino-5-fluoro-2,5’-dioxo-1’-[3-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of fluorine and trifluoromethyl groups in its structure makes it particularly interesting for various applications due to their influence on the compound’s chemical and physical properties.
Preparation Methods
The synthesis of 2’-amino-5-fluoro-2,5’-dioxo-1’-[3-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves multiple steps, including cyclization and functional group transformationsThe reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of amino and carbonitrile groups allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorine and trifluoromethyl sites. Reagents like halogens, alkyl halides, and organometallic compounds are often used.
Cyclization: The compound can undergo intramolecular cyclization to form various spiro derivatives under specific conditions.
Scientific Research Applications
2’-amino-5-fluoro-2,5’-dioxo-1’-[3-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure and functional groups make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and trifluoromethyl groups enhance its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Compared to other spiro compounds, 2’-amino-5-fluoro-2,5’-dioxo-1’-[3-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile stands out due to its unique combination of fluorine and trifluoromethyl groups. These groups significantly influence its chemical reactivity and biological activity. Similar compounds include:
Fluoroquinolines: Known for their antibacterial properties and used in various medicinal applications.
Spiroindoles: Studied for their potential therapeutic effects and used as intermediates in organic synthesis.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C24H16F4N4O2 |
|---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
2'-amino-5-fluoro-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4'-7,8-dihydro-6H-quinoline]-3'-carbonitrile |
InChI |
InChI=1S/C24H16F4N4O2/c25-13-7-8-17-15(10-13)23(22(34)31-17)16(11-29)21(30)32(18-5-2-6-19(33)20(18)23)14-4-1-3-12(9-14)24(26,27)28/h1,3-4,7-10H,2,5-6,30H2,(H,31,34) |
InChI Key |
SCTLFFVCXULDOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3(C4=C(C=CC(=C4)F)NC3=O)C(=C(N2C5=CC=CC(=C5)C(F)(F)F)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-{[(3-Bromophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B11502281.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11502289.png)

![ethyl 3-(2-chlorophenyl)-3-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}propanoate](/img/structure/B11502306.png)
![2-[(3,4-Diethoxyphenyl)acetyl]-5,5-dimethyl-3-(piperidin-1-yl)cyclohex-2-en-1-one](/img/structure/B11502311.png)

![4-{4-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}phenyl furan-2-carboxylate](/img/structure/B11502323.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-nitrobenzenesulfonamide](/img/structure/B11502328.png)
![{7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B11502341.png)
![ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate](/img/structure/B11502352.png)
![5-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11502354.png)
![Ethyl 2-oxo-6-phenyl-4-{[2-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate](/img/structure/B11502366.png)
![6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11502374.png)

